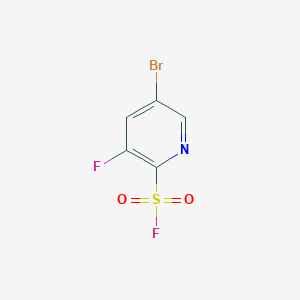

5-Bromo-3-fluoropyridine-2-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

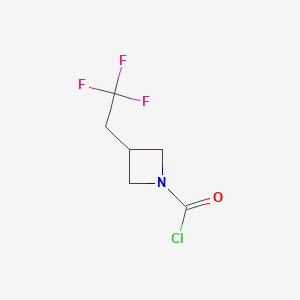

5-Bromo-3-fluoropyridine-2-sulfonyl fluoride is a chemical compound with the CAS Number: 2295459-86-6 . It has a molecular weight of 258.04 and is typically stored at 4°C . It is a powder in its physical form .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, is a topic of interest in the field of chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI Code is 1S/C5H2BrF2NO2S/c6-3-1-4(7)5(9-2-3)12(8,10)11/h1-2H .Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical and Chemical Properties Analysis

This compound is a powder in its physical form . It has a molecular weight of 258.04 .Aplicaciones Científicas De Investigación

SuFEx Clickable Reagent : 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF), a compound related to 5-Bromo-3-fluoropyridine-2-sulfonyl fluoride, functions as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material. It is used for the regioselective synthesis of 5-sulfonylfluoro isoxazoles, providing a general and direct route to functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).

Radiopharmaceuticals and Medical Imaging : Fluorine-18 labeled fluoropyridines, closely related to this compound, are increasingly used in Positron Emission Tomography (PET), a medical imaging technique. These compounds are valuable due to their stability and suitability for different methods of preparation (Carroll, Nairne, & Woodcraft, 2007).

Stereochemistry in Organic Synthesis : Another related compound, 1-bromo-2-triazolethane-1-sulfonyl fluoride (BTESF), is used for the fluorosulfonylvinylation of primary and secondary cyclic or acyclic amines, including amino acids and pharmaceuticals. This protocol contributes to advancements in the field of organic synthesis and stereochemistry (Leng et al., 2020).

Synthesis of Fluorine-18-Labeled Radiotracers : The compound 2-bromo-N-[3-(2-[(18)F]fluoropyridin-3-yloxy)propyl]acetamide, related to this compound, is used in the labeling of oligonucleotides for PET. It demonstrates the potential of nucleophilic heteroaromatic ortho-radiofluorinations in preparing fluorine-18-labeled radiotracers and radiopharmaceuticals (Kuhnast et al., 2004).

Fluorosulfonylation in Medicinal Chemistry : A [3 + 2] cycloaddition reaction of N-aminopyridines with 1-bromoethene-1-sulfonyl fluoride (BESF) yields various pyrazolo[1,5-a]pyridinyl sulfonyl fluorides. This transformation is significant in medicinal chemistry due to its broad substrate specificity and operational simplicity (Wu & Qin, 2023).

Safety and Hazards

Propiedades

IUPAC Name |

5-bromo-3-fluoropyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF2NO2S/c6-3-1-4(7)5(9-2-3)12(8,10)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHBIORFYCMERX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)S(=O)(=O)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclohexyl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2817534.png)

![N-ethyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(o-tolyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2817535.png)

![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2817538.png)

![2-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2817541.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2817542.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide](/img/structure/B2817547.png)

![Tert-butyl N-[(3S,6S)-6-methylpiperidin-3-YL]carbamate](/img/no-structure.png)